H-Tyr-Pro-Trp-Thr-Gln-OH
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Overview
Description
H-Tyr-Pro-Trp-Thr-Gln-OH is a peptide composed of the amino acids tyrosine, proline, tryptophan, threonine, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Trp-Thr-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed, yielding the crude peptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification of the crude peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Pro-Trp-Thr-Gln-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
H-Tyr-Pro-Trp-Thr-Gln-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Tyr-Pro-Trp-Thr-Gln-OH depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH trifluoroacetate: Another peptide with a similar structure but different sequence and properties.
H-Gln(Trt)-OH: A related compound used in peptide synthesis.
Uniqueness
H-Tyr-Pro-Trp-Thr-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its combination of tyrosine, proline, tryptophan, threonine, and glutamine residues can result in unique interactions and activities compared to other peptides .
Properties
Molecular Formula |
C34H43N7O9 |
---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H43N7O9/c1-18(42)29(32(47)38-25(34(49)50)12-13-28(36)44)40-30(45)26(16-20-17-37-24-6-3-2-5-22(20)24)39-31(46)27-7-4-14-41(27)33(48)23(35)15-19-8-10-21(43)11-9-19/h2-3,5-6,8-11,17-18,23,25-27,29,37,42-43H,4,7,12-16,35H2,1H3,(H2,36,44)(H,38,47)(H,39,46)(H,40,45)(H,49,50)/t18-,23+,25+,26+,27+,29+/m1/s1 |
InChI Key |
DFRFZNQVSGGPAY-OOTSGESESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
Origin of Product |
United States |
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